3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one
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Overview
Description
3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a benzofuran core with a phenyl group and a tetrahydro structure, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a phenyl group and a suitable leaving group can undergo intramolecular cyclization to form the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzofuran: Lacks the tetrahydro structure but shares the benzofuran core.
5,6,7,8-tetrahydro-2-naphthol: Similar tetrahydro structure but different core.
3-phenyl-2-benzofuran-1-one: Similar structure but without the tetrahydro component.
Uniqueness
3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one is unique due to its specific combination of a phenyl group, a benzofuran core, and a tetrahydro structure. This combination may impart distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
3586-85-4 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-5,6,7,7a-tetrahydro-4H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H14O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
FPZDARHGLAFAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(OC(=O)C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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